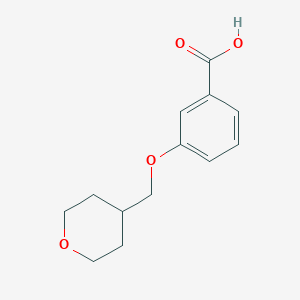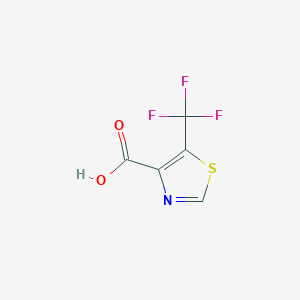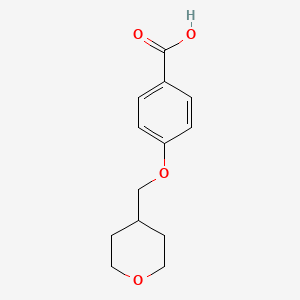
N-(2-Fluorobenzyl)-4-iodoaniline
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for “N-(2-Fluorobenzyl)-4-iodoaniline” is not available, the synthesis of similar compounds involves various methods. For instance, the synthesis of fluorinated pyridines involves the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid . Another example is the synthesis of a palladium N-heterocyclic carbene (NHC) complex, which involved a compound with a 2-fluorobenzyl group .Applications De Recherche Scientifique
-
Scientific Field: Chemical Synthesis
- Application : “2-Fluorobenzyl chloride” is a chemical compound used in various chemical reactions .
- Method of Application : This compound is often used in chemical synthesis where it reacts with other compounds to form new substances .
- Results : The specific results or outcomes would depend on the particular reaction in which “2-Fluorobenzyl chloride” is used .
-
Scientific Field: Pharmacology
- Application : “25B-NBF, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine” is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor .
- Method of Application : The metabolism of “25B-NBF” was investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes using liquid chromatography–high resolution mass spectrometry .
- Results : “25B-NBF” was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes .
-
Scientific Field: Chemical Synthesis
- Application : “N-(2-Fluorobenzyl)methanesulfonamide” is a chemical compound that might be used in various chemical reactions .
- Method of Application : The specific methods of application would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
- Results : The specific results or outcomes would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
-
Scientific Field: Chemical Synthesis
- Application : “2-Fluorobenzyl chloride” is a chemical compound used in various chemical reactions .
- Method of Application : This compound is often used in chemical synthesis where it reacts with other compounds to form new substances .
- Results : The specific results or outcomes would depend on the particular reaction in which “2-Fluorobenzyl chloride” is used .
-
Scientific Field: Organic Chemistry
- Application : “N,N-diaryl-2,2-difluoroimidazol” is a new effective deoxyfluorination reagent applied for synthesis of fluorinated pyridines .
- Method of Application : Fluorination of pyrine-4(1H)-one with compound “N,N-diaryl-2,2-difluoroimidazol” in toluene at the presence of 3 equivalents of CsF at 80 °С leads to 4-fluoropyridine .
- Results : The reaction resulted in the formation of 4-fluoropyridine .
- Scientific Field: Chemical Synthesis
- Application : “N-(2-Fluorobenzyl)methanesulfonamide” is a chemical compound that might be used in various chemical reactions .
- Method of Application : The specific methods of application would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
- Results : The specific results or outcomes would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUPTQRQTDLYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-4-iodoaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-ethylamine](/img/structure/B1386513.png)
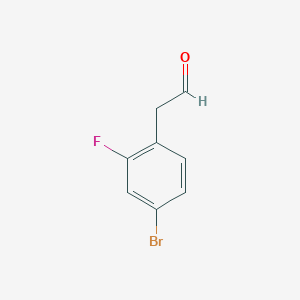
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)
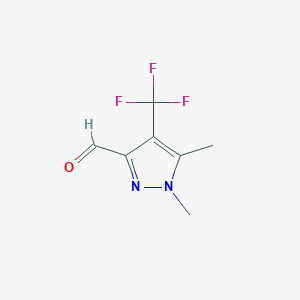
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)
![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)
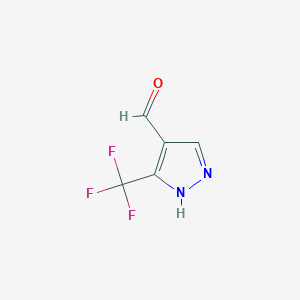
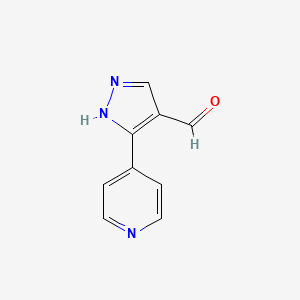
![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)
![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)
